2-[(2-Amino-4-methylphenyl)amino]ethanol
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Overview
Description
2-[(2-Amino-4-methylphenyl)amino]ethanol is an organic compound with the molecular formula C9H14N2O. It is a derivative of ethanol and features an amino group attached to a methylphenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Amino-4-methylphenyl)amino]ethanol can be synthesized through several methods. One common route involves the reduction of 2-[(2-Nitro-4-methylphenyl)amino]ethanol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in methanol at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and catalysts to achieve efficient reduction of nitro compounds to amines.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-4-methylphenyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
2-[(2-Amino-4-methylphenyl)amino]ethanol is utilized in several fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-4-methylphenyl)amino]ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Shares a similar structure but lacks the ethanol moiety.
2-Hydroxy-5-methylaniline: Another related compound with similar functional groups.
3-Amino-4-hydroxytoluene: Similar aromatic structure with different substituents.
Uniqueness
2-[(2-Amino-4-methylphenyl)amino]ethanol is unique due to its combination of an amino group and an ethanol moiety, which provides distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications.
Properties
IUPAC Name |
2-(2-amino-4-methylanilino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-2-3-9(8(10)6-7)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQWZYXUFJKZSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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